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Yttrium oxide

Solid-state lasers Thermal management Transparent ceramics

Yttrium oxide (Y₂O₃, yttria) uniquely combines properties no single refractory oxide matches: ~27 W/m·K thermal conductivity (2× YAG), 30× superior plasma etch resistance over Al₂O₃, broad 0.23–8.0 µm transparency, and high-κ dielectric constant of 14–18 (4× SiO₂). For solid-state laser hosts, it mitigates thermal lensing at kW-class operation. For semiconductor chamber ceramics, it extends PM cycles by 30× vs alumina. For IR windows, it eliminates multi-material assemblies across Vis–MWIR bands. Procure high-purity Y₂O₃ to de-risk device yield, thermal management, and optical performance.

Molecular Formula Y2O3
O3Y2
Molecular Weight 225.810 g/mol
CAS No. 11130-29-3
Cat. No. B3417663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYttrium oxide
CAS11130-29-3
Molecular FormulaY2O3
O3Y2
Molecular Weight225.810 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[Y+3].[Y+3]
InChIInChI=1S/3O.2Y/q3*-2;2*+3
InChIKeyRUDFQVOCFDJEEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yttrium Oxide (CAS 11130-29-3) for Technical Procurement: Core Material Identity and Selection Context


Yttrium oxide (Y₂O₃, yttria) is a cubic rare-earth sesquioxide with a melting point of 2439 ± 12 °C, a wide band gap of ~5.5–5.8 eV, and a high dielectric constant (ε = 14–18) [1]. It serves as a premier host lattice for trivalent rare-earth dopants, offering phonon energies as low as ~550 cm⁻¹, broad optical transparency from 0.23 to 8.0 µm, and high thermal conductivity of ~27 W/m·K at 300 K—approximately twice that of Y₃Al₅O₁₂ (YAG) [2]. These properties position Y₂O₃ as a differentiated candidate in solid-state lasers, high-κ gate dielectrics, plasma-resistant semiconductor chamber ceramics, and broadband infrared optics.

Why Yttrium Oxide (CAS 11130-29-3) Cannot Be Generically Substituted by Alumina, YAG, or Other Rare-Earth Sesquioxides


Despite belonging to the broader class of refractory oxides, Y₂O₃ possesses a unique combination of properties that no single alternative simultaneously delivers. Alumina (Al₂O₃) offers lower cost but suffers from ~30× higher plasma etch rate and narrower IR transparency [1]. YAG provides an established laser host but has roughly half the thermal conductivity, limiting heat dissipation under high-power operation . Zirconia (ZrO₂) undergoes disruptive monoclinic–tetragonal–cubic phase transformations absent in Y₂O₃ [2]. Among sesquioxides, Lu₂O₃ and Sc₂O₃ have higher phonon energies that increase non-radiative transition probabilities [3]. Silicon dioxide (SiO₂) has a dielectric constant ~4× lower, making Y₂O₃ indispensable for high-κ gate dielectric scaling. The quantitative evidence below demonstrates that apparently similar oxides diverge in performance-critical parameters by factors of 2× to 30×, making uninformed substitution a direct risk to device yield, thermal management, and operational lifetime.

Quantitative Differentiation Evidence for Yttrium Oxide (CAS 11130-29-3) Against Closest Analog Comparators


Thermal Conductivity at 300 K: Y₂O₃ vs. Y₃Al₅O₁₂ (YAG) for High-Power Laser Host Selection

At 300 K, Y₂O₃ exhibits a thermal conductivity of ~27 W/m·K, which is approximately twice that of YAG (~13.5 W/m·K) [1]. This 2× advantage is critical for heat extraction in high-power laser operation, where thermal lensing and stress fracture limit output power. The difference persists in doped forms: Yb:Y₂O₃ transparent ceramics retain nearly twice the thermal conductivity of Yb:YAG [1].

Solid-state lasers Thermal management Transparent ceramics

Plasma Etching Resistance in CF₄/Ar/O₂: Y₂O₃-YAM Composite vs. Al₂O₃ for Semiconductor Chamber Components

Under CF₄/Ar/O₂ plasma etching conditions, a Y₂O₃-Y₄Al₂O₉ (Y₂O₃-YAM) composite layer sinter-bonded onto Al₂O₃ substrate exhibited an etching rate of only 36 nm/h, representing just 3.4% of the etching rate of Al₂O₃ under identical conditions [1]. This corresponds to an Al₂O₃ etch rate of approximately 1059 nm/h, meaning the yttria-based material erodes ~30× slower.

Semiconductor manufacturing Plasma etching Chamber ceramics

Dielectric Constant Advantage in CMOS Gate Stacks: Y₂O₃ vs. SiO₂

Thermally oxidized Y₂O₃ films on silicon provide a dielectric constant of 14–18, representing a factor of approximately 4× advantage over SiO₂ (ε = 3.9) [1][2]. In direct electrical characterization, Y₂O₃-on-Si structures achieved leakage current density better than 10⁻¹⁰ A/cm² at an applied field of 1.9 MV/cm, with high breakdown strength and well-behaved C–V characteristics [1]. Y₂O₃ also exhibits a low lattice mismatch with silicon, enabling integration as a SiO₂ replacement in CMOS devices [3].

High-κ gate dielectric CMOS scaling VLSI technology

Phonon Energy Among Cubic Sesquioxides: Y₂O₃ vs. Lu₂O₃ vs. Sc₂O₃ for Luminescence Quantum Efficiency

Y₂O₃ exhibits the lowest maximum phonon cutoff energy among the cubic rare-earth sesquioxides, at approximately 550 cm⁻¹, compared to ~611 cm⁻¹ for Lu₂O₃ and ~666 cm⁻¹ for Sc₂O₃ [1][2]. Direct spectroscopic comparison of Er³⁺-doped sesquioxides confirms that Er:Y₂O₃ possesses the lowest phonon energies and, consequently, the longest ⁴I₁₁/₂ luminescence lifetimes among the three hosts [2]. Eu³⁺-doped Y₂O₃ achieves near-unity quantum efficiency (~100%) as a red phosphor, a benchmark unmatched by most oxide hosts .

Phosphor host Upconversion luminescence Non-radiative decay

Crystallographic Phase Stability at High Temperature: Y₂O₃ vs. ZrO₂ for Refractory and Optical Applications

Y₂O₃ maintains a single cubic phase (space group Ia3̄) from room temperature up to approximately 2200 °C without any phase transformation, as confirmed by petrographic, X-ray, and differential thermal analyses [1][2]. In contrast, pure ZrO₂ undergoes a disruptive monoclinic → tetragonal phase transition at ~1170 °C with ~4.5% volume contraction, followed by a tetragonal → cubic transition at ~2370 °C; upon cooling, the tetragonal → monoclinic re-transformation generates catastrophic cracking [3][4]. This phase stability of Y₂O₃ eliminates the need for stabilizing dopants (e.g., Y₂O₃ itself is used to stabilize ZrO₂ as YSZ) [4].

Phase stability Refractory ceramics High-temperature optics

Broadband Optical Transparency Range: Y₂O₃ vs. Al₂O₃, MgAl₂O₄ Spinel, and AlON for IR Window Selection

Y₂O₃ transparent ceramic exhibits useful optical transmission over the range 0.23–8.0 µm, substantially broader than most competing oxide transparent ceramics [1]. By comparison, Al₂O₃ (sapphire), MgAl₂O₄ spinel, and AlON all begin to lose transmittance at wavelengths below approximately 5 µm [1]. At 1050 nm, Y₂O₃ achieves a refractive index of 1.89 with theoretical transmittance exceeding 80%, and its cubic crystal structure eliminates birefringence-related image distortion .

Infrared windows Transparent ceramics Multi-spectral optics

Validated Application Scenarios for Yttrium Oxide (CAS 11130-29-3) Based on Quantitative Differentiation Evidence


High-Power kW-Class Transparent Ceramic Laser Gain Hosts (Yb:Y₂O₃)

Y₂O₃'s ~27 W/m·K thermal conductivity at 300 K—twice that of YAG—enables significantly higher heat extraction from the gain medium in diode-pumped solid-state lasers . This directly mitigates thermal lensing and stress birefringence, which are the primary power-limiting mechanisms in Yb:YAG lasers. Yb:Y₂O₃ transparent ceramics, fabricated via vacuum sintering followed by hot isostatic pressing, are being developed for >1 kW average power operation with near-diffraction-limited beam quality. The wide transparency (0.23–8.0 µm) and low phonon energy (~550 cm⁻¹) further reduce parasitic losses and enable efficient lasing at wavelengths where YAG absorption is problematic [1].

Plasma-Resistant Chamber Components for Semiconductor Etching Tools

In high-aspect-ratio semiconductor etching using CF₄/Ar/O₂ plasmas, Y₂O₃-based ceramics erode at only 36 nm/h—approximately 3.4% of the etch rate of Al₂O₃ under identical conditions [2]. This 30× improvement in plasma erosion resistance extends the preventive maintenance cycle for chamber windows, rings, and injectors, reduces wafer-level particulate defects caused by non-volatile fluoride redeposition, and lowers total cost of ownership in advanced logic and 3D NAND flash manufacturing. Sinter-bonded Y₂O₃-YAM composite coatings on Al₂O₃ substrates offer a cost-effective deployment pathway by combining the plasma resistance of Y₂O₃ with the mechanical support of Al₂O₃ [2].

High-κ Gate Dielectric Replacement for SiO₂ in Scaled CMOS Devices

With a dielectric constant of 14–18, Y₂O₃ offers a ~4× increase in gate capacitance per unit area compared to SiO₂ (κ = 3.9), allowing physically thicker dielectrics that suppress direct tunneling leakage while maintaining the required equivalent oxide thickness [3][4]. The measured leakage current density of <10⁻¹⁰ A/cm² at 1.9 MV/cm, combined with low lattice mismatch to silicon and conduction band offsets >2.3 eV, makes Y₂O₃ a viable candidate for both passive VLSI capacitors and active MOSFET gate stacks. Stacked Y₂O₃/HfO₂ bilayer dielectrics have further demonstrated superior channel mobility and device reliability compared to pure HfO₂ gates [5].

Mid-Wave Infrared (MWIR) Transparent Windows and Multi-Spectral Domes

Y₂O₃ transparent ceramics transmit from 0.23 µm in the UV through 8.0 µm in the MWIR, providing over 3 µm of additional IR coverage beyond the ~5 µm cutoff of Al₂O₃, spinel, and AlON [1][6]. This enables a single Y₂O₃ window to serve visible, near-IR, SWIR, and MWIR sensor paths without the complexity of multi-material window assemblies. The cubic crystal structure eliminates birefringence and image ghosting, while the high melting point (2439 °C) and absence of phase transformations ensure dimensional stability in high-speed aerodynamic heating environments [7]. The high refractive index (~1.89 at 1050 nm) with >80% theoretical transmittance supports precision optical design with minimal spherical aberration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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